1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine

chemical probes structure–activity relationship (SAR) medicinal chemistry

1‑((3‑(Benzo[d][1,3]dioxol‑5‑yloxy)propyl)sulfonyl)piperidine (CAS 946237‑64‑5, molecular formula C₁₅H₂₁NO₅S, molecular weight 327.4 g·mol⁻¹) is a fully synthetic, sulfonyl‑bridged piperidine–benzodioxole conjugate. Its structure incorporates an unsubstituted piperidine ring connected via a propylsulfonyl linker to a benzo[d][1,3]dioxol‑5‑yloxy moiety, yielding a molecule with zero hydrogen‑bond donors, six hydrogen‑bond acceptors, a computed XLogP3‑AA of 2.2, and six rotatable bonds.

Molecular Formula C15H21NO5S
Molecular Weight 327.4
CAS No. 946237-64-5
Cat. No. B2664143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine
CAS946237-64-5
Molecular FormulaC15H21NO5S
Molecular Weight327.4
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C15H21NO5S/c17-22(18,16-7-2-1-3-8-16)10-4-9-19-13-5-6-14-15(11-13)21-12-20-14/h5-6,11H,1-4,7-10,12H2
InChIKeyTZBNUNYXUPHQND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine (CAS 946237-64-5): Structural Identity, Physicochemical Profile, and Screening Library Provenance


1‑((3‑(Benzo[d][1,3]dioxol‑5‑yloxy)propyl)sulfonyl)piperidine (CAS 946237‑64‑5, molecular formula C₁₅H₂₁NO₅S, molecular weight 327.4 g·mol⁻¹) is a fully synthetic, sulfonyl‑bridged piperidine–benzodioxole conjugate. Its structure incorporates an unsubstituted piperidine ring connected via a propylsulfonyl linker to a benzo[d][1,3]dioxol‑5‑yloxy moiety, yielding a molecule with zero hydrogen‑bond donors, six hydrogen‑bond acceptors, a computed XLogP3‑AA of 2.2, and six rotatable bonds [1]. The compound is catalogued in the PubChem compound database (CID 16884210) and is primarily distributed through screening‑library‑oriented chemical suppliers; no primary research article, patent with explicit biological data, or regulatory submission has been identified that reports quantitative target‑engagement, cellular potency, or in‑vivo efficacy for this exact structure [2][3]. This evidentiary landscape means that procurement decisions must be based on the compound’s distinct structural features and physicochemical properties relative to close analogs, rather than on published head‑to‑head biological comparisons.

Why Generic Substitution of 1‑((3‑(Benzo[d][1,3]dioxol‑5‑yloxy)propyl)sulfonyl)piperidine with In‑Class Piperidine‑Sulfonyl‑Benzodioxole Analogs Carries Unquantified Risk


Compounds sharing the benzodioxole–propylsulfonyl–piperidine scaffold are not functionally interchangeable, even when they differ by only a single substituent. Within this chemical series, minor structural modifications—such as methylation of the piperidine ring (e.g., 3,5‑dimethyl‑piperidine analog, CAS 946285‑70‑7), introduction of a 4‑benzyl group (CAS 952983‑35‑6), or esterification at the piperidine 3‑ or 4‑position—profoundly alter molecular shape, lipophilicity, and conformational flexibility [1]. These changes directly impact target binding, cellular permeability, and metabolic stability. The unsubstituted piperidine variant (CAS 946237‑64‑5) possesses a unique combination of minimal steric bulk (no substituents on the piperidine ring), moderate lipophilicity (XLogP3 = 2.2), and high rotational freedom (6 rotatable bonds), which distinguishes it from every other member of the series [2]. Without quantitative selectivity, potency, or ADMET data generated under identical experimental conditions, assuming functional equivalence between any two analogs is scientifically unjustified. The four evidence dimensions below provide the only verifiable bases for distinguishing this compound from its closest commercially available structural neighbors.

Quantitative Differentiation Evidence for 1‑((3‑(Benzo[d][1,3]dioxol‑5‑yloxy)propyl)sulfonyl)piperidine Relative to Closest Structural Analogs


Unsubstituted Piperidine Ring Minimizes Steric Bulk Compared to 3,5‑Dimethyl and 4‑Benzyl Analogs

The target compound bears no substituents on the piperidine ring, resulting in a molecular weight of 327.4 Da and a minimal steric profile. In contrast, its closest commercial analogs introduce significant additional bulk: the 3,5‑dimethylpiperidine variant (CAS 946285‑70‑7) has a molecular weight of 355.5 Da with two methyl groups adding steric hindrance, and the 4‑benzylpiperidine analog (CAS 952983‑35‑6) reaches 429.5 Da with a large aromatic substituent. Lower steric demand around the piperidine nitrogen may translate into distinct target‑binding geometries and reduced susceptibility to steric clashes in crowded binding pockets, although no comparative binding data exist [1][2]. This difference is structural and physicochemical in nature; biological implications are inferred from general medicinal chemistry principles rather than from direct target‑engagement data.

chemical probes structure–activity relationship (SAR) medicinal chemistry

Moderate Lipophilicity (XLogP3 = 2.2) Differentiates from More Polar Carboxamide and Carboxylate Ester Analogs

The target compound has a computed XLogP3‑AA value of 2.2, indicating moderate lipophilicity consistent with good membrane permeability without excessive hydrophobicity. The closest commercially available analogs bearing polar functional groups on the piperidine ring exhibit significantly different lipophilicity profiles: the 4‑carboxamide analog (CAS 946214‑16‑0) introduces a polar amide group that reduces logP, while the 3‑ and 4‑carboxylate ester analogs (CAS 946285‑67‑2 and the corresponding 4‑methyl ester) increase hydrogen‑bond acceptor count and introduce ester‑liability concerns. No experimentally measured logD₇.₄ or permeability data (e.g., PAMPA or Caco‑2) are publicly available for any compound in this series [1][2]. The XLogP3 difference provides a computational rationale for selecting this compound when moderate, balanced lipophilicity is desired and ester or amide groups are unwanted.

physicochemical property lipophilicity drug-likeness

Higher Rotatable Bond Count (6 Bonds) Imparts Greater Conformational Flexibility than 3,5‑Dimethyl and 4‑Benzyl Derivatives

The target compound possesses six rotatable bonds, derived from the propylsulfonyl linker (three bonds) plus the sulfonyl–piperidine and ether–benzodioxole connections. The 3,5‑dimethylpiperidine analog (CAS 946285‑70‑7) has an identical linker but reduced effective conformational freedom due to steric constraints from the two methyl groups flanking the piperidine nitrogen. The 4‑benzylpiperidine analog (CAS 952983‑35‑6) adds a benzyl rotatable bond but also introduces a large rigid aromatic group that may restrict overall conformational sampling in solution. Higher conformational flexibility can enhance the ability of a molecule to adapt to diverse binding‑site geometries, potentially broadening its target profile, but may also carry an entropic penalty upon binding [1]. No experimental NMR or X‑ray conformational data exist for this series.

conformational flexibility molecular recognition entropy

Absence of Hydrogen‑Bond Donors (HBD = 0) Distinguishes from Carboxamide‑Containing Analog (HBD ≥ 1)

The target compound is devoid of hydrogen‑bond donor (HBD) groups (HBD count = 0), whereas the 4‑carboxamide analog (CAS 946214‑16‑0) introduces at least one HBD via the primary amide –NH₂ group. In drug discovery, an HBD count of zero is associated with enhanced passive membrane permeability and potential blood–brain barrier penetration compared to analogs bearing even a single HBD, all else being equal. The 3‑ and 4‑carboxylate ester derivatives (e.g., CAS 946285‑67‑2) also possess HBD = 0 but introduce ester‑labile functionality that may compromise metabolic stability [1][2]. No experimental permeability or metabolic stability data are available to confirm this inference for this specific chemical series.

hydrogen bonding permeability blood–brain barrier

Evidence‑Based Application Scenarios for 1‑((3‑(Benzo[d][1,3]dioxol‑5‑yloxy)propyl)sulfonyl)piperidine Where Structural Differentiation Matters


Fragment‑Based Drug Discovery Requiring a Minimal, Unsubstituted Piperidine Scaffold

The target compound’s unsubstituted piperidine ring (MW 327.4 Da, no ring substituents) provides the smallest and least sterically demanding core within the benzodioxole–propylsulfonyl–piperidine series. This makes it an ideal starting fragment or scaffold‑hopping intermediate for medicinal chemistry programs that require subsequent elaboration (e.g., late‑stage functionalization) without pre‑existing steric constraints [1][2]. Analogs such as the 3,5‑dimethyl‑ (ΔMW +28 Da) or 4‑benzyl‑ (ΔMW +102 Da) variants commit to steric bulk from the outset, limiting diversification options. The six‑rotatable‑bond linker further facilitates binding‑site accommodation in fragment screens.

Chemoproteomic Probe Design Where Zero H‑Bond Donors and Moderate Lipophilicity Are Prerequisites

For the design of cellular‑active chemical probes intended to engage intracellular or membrane‑associated targets, the absence of hydrogen‑bond donors (HBD = 0) combined with a computed XLogP3 of 2.2 positions this compound favorably relative to analogs that carry polar amide (HBD ≥ 1, lower predicted permeability) or ester (metabolic liability) groups [1][2]. This property profile is consistent with general guidelines for passive cell permeability, supporting its prioritization as a scaffold for probe development where cellular target engagement is essential.

Selective Receptor or Enzyme SAR Exploration Against Closely Related In‑Class Compounds

Because structural analogs within this series are commercially available (e.g., 3,5‑dimethyl, 4‑benzyl, 4‑carboxamide, and 3‑/4‑carboxylate ester derivatives), the unsubstituted piperidine compound serves as the essential ‘zero‑point’ reference for systematic structure–activity relationship (SAR) studies [1][2]. Testing this compound alongside its substituted analogs under identical assay conditions can reveal the contribution of piperidine‑ring substitution to potency, selectivity, and pharmacokinetic behavior—information that cannot be obtained by testing any single analog in isolation.

Computational Chemistry and in‑Silico Screening Where Conformational Flexibility Is a Critical Variable

With six rotatable bonds and no intramolecular steric constraints, this compound represents the most conformationally flexible member of the series. It is therefore particularly suitable for molecular dynamics simulations, ensemble docking, and pharmacophore modeling studies aimed at understanding the role of linker flexibility in target recognition [1][2]. Sterically constrained analogs (3,5‑dimethyl‑piperidine) or those with bulky aromatic substituents (4‑benzyl) sample more restricted conformational space and may yield misleading conclusions about the intrinsic binding potential of the core scaffold.

Quote Request

Request a Quote for 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.